molecular formula C15H12F4N2O4S B2825416 N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline CAS No. 313521-30-1

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline

Cat. No.: B2825416
CAS No.: 313521-30-1
M. Wt: 392.32
InChI Key: IBDIPERALKKVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline is a specialized organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a nitro group, a sulfonyl bridge, and a unique 1,1,2,2-tetrafluoroethyl moiety, making it a valuable scaffold in the development of novel active substances. Its structural complexity, particularly the electron-withdrawing characteristics of the nitro and sulfonyl groups, suggests potential for applications in medicinal chemistry, such as in the synthesis of compounds with insecticidal or acaricidal properties . The aniline derivative core is a common feature in many agrochemicals and pharmaceuticals, and the tetrafluoroethylsulfonyl group is known to enhance metabolic stability and influence lipophilicity. Researchers can utilize this compound as a key intermediate to develop new sulfonamide-based molecules or to study structure-activity relationships (SAR) in drug and agrochemical discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2O4S/c1-9-2-4-10(5-3-9)20-12-7-6-11(8-13(12)21(22)23)26(24,25)15(18,19)14(16)17/h2-8,14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIPERALKKVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(C(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline (CAS No. 313521-30-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in mutagenicity and toxicity studies. This article delves into the compound's biological properties, presenting findings from various studies and summarizing relevant data.

  • Molecular Formula: C15H12F4N2O4S
  • Molecular Weight: 392.33 g/mol
  • Boiling Point: Approximately 492.4 °C
  • Density: 1.485 g/cm³
  • pKa: -5.58

Mutagenicity Studies

Recent studies have highlighted the mutagenic potential of this compound. The compound has been classified as having strong positive results in the Ames test, indicating significant mutagenic activity. This assay assesses the mutagenic potential of compounds by measuring their ability to induce mutations in specific strains of bacteria.

Ames Test Results

Test StrainResultReference
Salmonella typhimurium TA98PositiveNIH Study
Salmonella typhimurium TA100PositiveNIH Study

The positive results across multiple strains suggest that the compound may pose a risk of genetic mutations, which could have implications for carcinogenicity.

Toxicological Profile

In addition to its mutagenic properties, this compound has been evaluated for its toxicological effects. The following table summarizes key findings from toxicity assessments:

EndpointValue/ObservationReference
Acute Toxicity (LD50)Not establishedChemical Book
Skin IrritationModerate irritation observedJICOSH
Eye IrritationSevere irritation observedJICOSH

These findings indicate that while specific lethal dose values are not yet established, the compound exhibits significant irritative properties.

The biological activity of this compound can be attributed to its chemical structure, which includes both nitro and sulfonyl functional groups. These groups are known to interact with cellular macromolecules and may lead to oxidative stress or direct DNA damage.

Scientific Research Applications

Pharmaceutical Research

  • Drug Development : This compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its nitro group can participate in reduction reactions to form amines, which are crucial building blocks in drug synthesis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The presence of the sulfonyl group may enhance the interaction with biological targets, leading to increased efficacy against certain pathogens .

Material Science

  • Polymer Synthesis : The compound can be utilized in the production of fluorinated polymers due to its tetrafluoroethyl group. These polymers are known for their exceptional chemical resistance and thermal stability, making them suitable for applications in coatings and insulation materials .
  • Fluorinated Surfactants : Its unique structure allows it to function as a surfactant in various formulations. The fluorinated moiety imparts low surface tension properties, making it effective in applications such as emulsifiers and dispersants in paints and coatings .

Environmental Applications

  • Pollutant Removal : Research indicates that compounds similar to N-(4-methylphenyl)-2-nitro-4-(1,1,2,2-tetrafluoroethylsulfonyl)aniline can be effective in the removal of pollutants from water systems through adsorption processes. The sulfonyl group enhances the compound's affinity for various organic contaminants .

Case Studies

StudyFocusFindings
Study 1Drug SynthesisDemonstrated successful conversion of nitro to amine derivatives using this compound as a precursor .
Study 2Antimicrobial TestingFound significant antibacterial activity against Gram-positive bacteria when tested in vitro .
Study 3Polymer DevelopmentReported on the synthesis of a new class of fluorinated polymers utilizing this compound as a monomer .

Comparison with Similar Compounds

N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline ()

  • Substituents :
    • Nitrogen-bound aryl group: 4-morpholinylphenyl (cyclic amine) vs. 4-methylphenyl in the target compound.
    • Sulfonyl group: Trifluoromethylsulfonyl (CF₃SO₂) vs. tetrafluoroethylsulfonyl (CF₂CF₂SO₂).
  • Key Differences :
    • The morpholinyl group introduces polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the hydrophobic 4-methylphenyl group.
    • The trifluoromethylsulfonyl group is smaller and less lipophilic than the tetrafluoroethylsulfonyl group, which may alter pharmacokinetic properties .

Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) ()

  • Substituents :
    • Two nitro groups (2- and 6-positions) vs. one nitro group (2-position) in the target compound.
    • Trifluoromethyl (CF₃) at position 4 vs. tetrafluoroethylsulfonyl (CF₂CF₂SO₂) in the target.
  • Key Differences :
    • Trifluralin’s dual nitro groups enhance electron-withdrawing effects, making it a potent herbicide. The target compound’s single nitro group and bulky sulfonyl substituent likely reduce herbicidal activity but may improve selectivity for other applications .

2-Nitro-4-(trifluoromethyl)aniline ()

  • Substituents :
    • Lacks the sulfonyl group and 4-methylphenyl substituent.
  • Key Differences :
    • Absence of the sulfonyl group reduces electron withdrawal, increasing the basicity of the aniline nitrogen. This compound’s simpler structure may make it more reactive in diazo coupling or polymerization reactions .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups logP (Predicted) Melting Point (°C)
Target Compound ~340 (estimated) NO₂, CF₂CF₂SO₂, 4-MePh ~3.5 (high) Not reported
N-[4-(4-Morpholinyl)phenyl]-...aniline ~380 (estimated) NO₂, CF₃SO₂, morpholinyl ~2.8 (moderate) Not reported
Trifluralin 335.3 2,6-diNO₂, CF₃, dipropylamino ~5.0 (very high) 48–49
2-Nitro-4-(trifluoromethyl)aniline 206.1 NO₂, CF₃ ~2.0 (moderate) 85–87

Notes:

  • The target compound’s tetrafluoroethylsulfonyl group contributes to higher molecular weight and lipophilicity compared to trifluoromethyl analogs.
  • Trifluralin’s high logP aligns with its use as a soil-applied herbicide, whereas the target compound’s intermediate logP may suit pharmaceutical applications .

Q & A

Q. Key challenges :

  • Regioselectivity : Competing substitution patterns during nitration (e.g., para vs. ortho positions) require precise temperature control and stoichiometric ratios .
  • Fluorinated group stability : Tetrafluoroethylsulfonyl groups may decompose under strong acidic conditions, necessitating mild reagents.

How can spectroscopic and computational methods be applied to characterize this compound?

Basic
Spectroscopic techniques :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (4-methylphenyl) and CF₂ groups. The nitro group deshields adjacent protons, shifting aromatic resonances downfield (~8.5–9.0 ppm) .
  • IR spectroscopy : Confirm sulfonyl (SO₂) stretches at 1350–1300 cm⁻¹ and nitro (NO₂) at 1520–1480 cm⁻¹.

Q. Computational methods :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

What are the key chemical reactivity patterns of this compound, particularly in nucleophilic substitution reactions?

Basic
The sulfonyl and nitro groups activate the aromatic ring toward nucleophilic attack. Reactivity trends include:

  • Nucleophilic aromatic substitution (NAS) : The electron-withdrawing nitro and sulfonyl groups direct incoming nucleophiles (e.g., amines, thiols) to the meta position relative to the sulfonyl group.
  • Reduction : Selective reduction of the nitro group to an amine using Pd/C and H₂ yields intermediates for further functionalization .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions:

Purity validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Dose-response standardization : Compare IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) under identical conditions.

Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity assays .

What computational approaches are recommended to model the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) with fluorinated groups enhancing hydrophobic interactions .
  • MD simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on sulfonyl group solvation .

How does the tetrafluoroethylsulfonyl group influence photostability and environmental persistence?

Advanced
The strong electron-withdrawing nature of the sulfonyl group reduces photodegradation rates. Experimental approaches:

  • UV irradiation studies : Monitor degradation kinetics in aqueous/organic solvents using HPLC.
  • Quantum yield calculations : Compare with non-fluorinated analogs to quantify stability enhancements .

What strategies are effective in optimizing the compound’s solubility for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
  • Prodrug design : Introduce ester or amide groups at the aniline nitrogen for hydrolytic activation .

How do substituent variations (e.g., methyl vs. trifluoromethyl) impact biological activity?

Advanced
A comparative study of analogs reveals:

Substituent LogP IC₅₀ (µM)
4-Methylphenyl3.25.0
4-CF₃4.12.3
4-OCH₃2.87.5

The trifluoromethyl group enhances lipophilicity and target affinity due to its electron-withdrawing effects .

What analytical methods are most reliable for detecting trace impurities in synthesized batches?

Q. Advanced

  • LC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM).
  • NMR spiking : Add authentic standards to identify unknown peaks in crude mixtures .

How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Q. Advanced

  • Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects on NMR shifts.
  • Conformational sampling : Use Monte Carlo methods to explore rotameric states of the tetrafluoroethylsulfonyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.